Mcp-neca

Description

Structure

3D Structure

Properties

IUPAC Name |

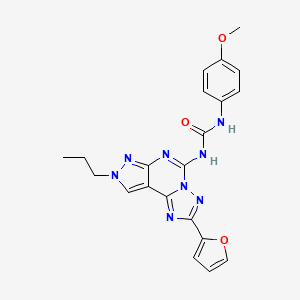

1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N8O3/c1-3-10-28-12-15-17(26-28)24-20(25-21(30)22-13-6-8-14(31-2)9-7-13)29-19(15)23-18(27-29)16-5-4-11-32-16/h4-9,11-12H,3,10H2,1-2H3,(H2,22,24,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRNHKSLHHWUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mcp-neca mechanism of action

An In-Depth Technical Guide to the Mechanisms of Action of NECA and MCP-1/CCL2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanisms of action for the potent, non-selective adenosine receptor agonist, 5'-N-Ethylcarboxamidoadenosine (NECA), and the key inflammatory chemokine, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2). Given the potential for ambiguity in the term "Mcp-neca," this document will address each molecule's distinct signaling pathways and cellular effects. It is structured to provide drug development professionals and researchers with the detailed molecular and cellular information necessary for advancing research in areas such as inflammation, immunology, and neuroscience where these pathways are critical. This guide includes quantitative data on receptor binding and functional potency, detailed descriptions of signaling cascades, and protocols for key experimental assays.

Part 1: 5'-N-Ethylcarboxamidoadenosine (NECA) - A Non-Selective Adenosine Receptor Agonist

NECA is a synthetic analog of adenosine that acts as a potent agonist at all four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathophysiological effects.

Quantitative Data: Receptor Binding Affinity and Functional Potency of NECA

The affinity (Ki) and functional potency (EC₅₀) of NECA vary across the different human adenosine receptor subtypes. This non-selectivity makes NECA a powerful tool for studying global adenosine receptor signaling but requires careful interpretation in mixed receptor populations.

| Receptor Subtype | Ki (nM) | EC₅₀ (µM) | G-Protein Coupling | Primary Effector |

| A₁ | 14[1] | - | Gαi/o | ↓ Adenylyl Cyclase |

| A₂ₐ | 20[1] | - | Gαs/olf | ↑ Adenylyl Cyclase |

| A₂ₑ | - | 2.4[1] | Gαs, Gαq | ↑ Adenylyl Cyclase, ↑ Phospholipase C |

| A₃ | 6.2[1] | - | Gαi, Gαq | ↓ Adenylyl Cyclase, ↑ Phospholipase C |

Signaling Pathways of Adenosine Receptors

Activation of adenosine receptors by NECA initiates distinct downstream signaling cascades depending on the receptor subtype and its associated G-protein.

The A₁ and A₃ receptors primarily couple to inhibitory G-proteins (Gαi/o). Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). The Gβγ subunits can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibit N-, P-, and Q-type calcium channels.[3] A₃ receptors, and in some contexts A₁ receptors, can also couple to Gαq, activating Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

The A₂ₐ and A₂ₑ receptors couple to stimulatory G-proteins (Gαs). Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). The A₂ₑ receptor can also couple to Gαq, activating the PLC pathway.

Part 2: Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)

MCP-1, also known as Chemokine (C-C motif) ligand 2 (CCL2), is a potent chemoattractant for monocytes, memory T cells, and dendritic cells to sites of inflammation.[4] It exerts its effects by binding to its cognate receptor, CCR2.

MCP-1/CCL2 Signaling Pathway

The binding of MCP-1 to CCR2, a GPCR, initiates a signaling cascade that promotes cell migration, survival, and proliferation. This pathway is pivotal in inflammatory responses and has been implicated in various diseases, including atherosclerosis and cancer.

Upon ligand binding, CCR2 activates Gαi, leading to the dissociation of Gβγ subunits. This initiates multiple downstream pathways:

-

PI3K/Akt Pathway: Activation of Phosphoinositide 3-kinase (PI3K) leads to the phosphorylation and activation of Akt (Protein Kinase B), a key regulator of cell survival and proliferation.

-

MAPK Pathway: The pathway involving Ras, Raf, MEK, and ERK1/2 (Extracellular signal-regulated kinases) is activated, which plays a crucial role in cell proliferation and differentiation.

-

NF-κB Pathway: Activation of IκB kinase (IKK) leads to the phosphorylation and degradation of the inhibitor of κB (IκB), allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[5]

Part 3: Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanisms of action of NECA and MCP-1.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Principle: A radiolabeled ligand with known affinity for the receptor is competed with unlabeled test compound (e.g., NECA). The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

-

Methodology:

-

Prepare cell membranes from a cell line expressing the adenosine receptor subtype of interest.

-

Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂ₐ receptors) and varying concentrations of the unlabeled test compound.[6]

-

Incubate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.[7]

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.[6][7]

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

-

cAMP Accumulation Assay

This functional assay measures the effect of a compound on the activity of adenylyl cyclase.

-

Principle: Activation of Gαs-coupled receptors (A₂ₐ, A₂ₑ) increases cAMP, while activation of Gαi-coupled receptors (A₁, A₃) decreases forskolin-stimulated cAMP production. The amount of cAMP is quantified, typically using a competitive immunoassay with a labeled cAMP tracer.

-

Methodology:

-

Culture cells expressing the adenosine receptor of interest in a multi-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

For Gαi-coupled receptors, stimulate the cells with forskolin to induce a basal level of cAMP production.

-

Add varying concentrations of the test compound (e.g., NECA) and incubate for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays).[8][9][10]

-

Generate a dose-response curve to determine the EC₅₀ or IC₅₀ of the compound.

-

Western Blot for Phosphorylated Signaling Proteins

This technique is used to detect the activation of specific kinases in a signaling pathway.

-

Principle: Activation of kinases (e.g., ERK, Akt) results in their phosphorylation. Western blotting uses antibodies specific to the phosphorylated form of the protein to detect this activation.

-

Methodology:

-

Treat cells with the agonist (e.g., MCP-1) for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., nitrocellulose or PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody that recognizes the total amount of the protein, regardless of its phosphorylation state.[12]

-

NF-κB Translocation Assay

This assay measures the activation of the NF-κB pathway.

-

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by IκB. Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus. This translocation can be visualized by immunofluorescence microscopy or quantified by cell fractionation and western blotting.

-

Methodology (by High-Content Imaging):

-

Plate cells on a multi-well imaging plate.

-

Treat the cells with the stimulus (e.g., MCP-1).

-

Fix the cells and permeabilize the cell membranes.

-

Incubate with a primary antibody against an NF-κB subunit (e.g., p65).

-

Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Acquire images using an automated fluorescence microscope.

-

Analyze the images to quantify the fluorescence intensity of NF-κB in the nucleus versus the cytoplasm.[13]

-

Part 4: Potential for Crosstalk between Adenosine and MCP-1 Signaling

While "this compound" does not represent a known single entity, the signaling pathways of adenosine receptors and MCP-1/CCL2 are both integral to the regulation of inflammation and immune responses. Therefore, crosstalk between these two systems is plausible and an area of potential research interest. For instance, adenosine, particularly through the A₂ₐ receptor, is known to have potent anti-inflammatory effects, which could potentially modulate the pro-inflammatory actions of MCP-1. Conversely, the inflammatory environment induced by MCP-1 could alter the expression or function of adenosine receptors. Investigating the combined or sequential effects of NECA and MCP-1 on immune cell migration and cytokine production could yield valuable insights into the integrated control of inflammation.

Conclusion

This guide provides a detailed technical overview of the mechanisms of action for the adenosine receptor agonist NECA and the chemokine MCP-1/CCL2. The quantitative data, signaling pathway diagrams, and experimental protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target these important signaling systems.

References

- 1. NECA | Non-selective Adenosine Receptor Agonists: R&D Systems [rndsystems.com]

- 2. mdpi.com [mdpi.com]

- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. cAMP-Glo™ Assay [dk.promega.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Adenosine Receptor Selectivity Profile of NECA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the selectivity profile of 5'-N-Ethylcarboxamidoadenosine (NECA), a potent adenosine receptor agonist. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting the adenosine receptor system. This document summarizes the binding and functional characteristics of NECA across all four adenosine receptor subtypes (A1, A2A, A2B, and A3), details the experimental methodologies used to determine these properties, and visualizes the associated signaling pathways and experimental workflows.

Introduction to NECA and Adenosine Receptors

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in regulating a wide array of physiological processes. Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are involved in cardiovascular, central nervous system, immune, and inflammatory functions.

NECA is a synthetic analog of adenosine that has been instrumental in the pharmacological characterization of adenosine receptors. It is known as a non-selective agonist, exhibiting high affinity for all four receptor subtypes. This characteristic makes it a valuable tool for studying the global effects of adenosine receptor activation.

Quantitative Selectivity Profile of NECA

The selectivity of NECA for the different adenosine receptor subtypes has been determined through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of NECA for human adenosine receptors.

Table 1: Binding Affinity of NECA at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| A1 | [3H]DPCPX | CHO | 14 | [1][2] |

| A2A | [3H]CGS21680 | HEK293 | 20 | [1][2] |

| A2B | [3H]NECA | CHO | 2400 | [1][2] |

| A3 | [125I]I-AB-MECA | CHO | 6.2 | [1][2] |

DPCPX: 8-Cyclopentyl-1,3-dipropylxanthine; CGS21680: 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine; NECA: 5'-N-Ethylcarboxamidoadenosine; I-AB-MECA: N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide; CHO: Chinese Hamster Ovary; HEK: Human Embryonic Kidney.

Table 2: Functional Potency of NECA at Human Adenosine Receptors

| Receptor Subtype | Functional Assay | Cell Line | EC50 (nM) | Reference |

| A1 | cAMP Inhibition | CHO | 25 | |

| A2A | cAMP Accumulation | HEK293 | 224 | |

| A2B | cAMP Accumulation | CHO | 2400 | [1] |

| A3 | cAMP Inhibition | CHO | 30 |

cAMP: cyclic Adenosine Monophosphate; CHO: Chinese Hamster Ovary; HEK: Human Embryonic Kidney.

Experimental Methodologies

The data presented in this guide were generated using standard and well-validated experimental protocols. The following sections provide detailed methodologies for the key assays employed in determining the adenosine receptor selectivity profile of NECA.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor and a test compound (in this case, NECA) that competes for the same binding site.

References

Unraveling the Ambiguity: A Technical Examination of NECA and the Enigmatic Mcp-neca

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of adenosine receptor research, precise molecular understanding is paramount. This guide delves into the structural and functional characteristics of the widely recognized non-selective adenosine receptor agonist, NECA (5'-N-Ethylcarboxamidoadenosine). It also addresses the existing ambiguity surrounding the term "Mcp-neca," a designation that appears in limited contexts with conflicting information. Through a comprehensive analysis of available data, this document aims to provide clarity and a robust technical resource for professionals in the field.

NECA: A Cornerstone Adenosine Receptor Agonist

5'-N-Ethylcarboxamidoadenosine (NECA) is a synthetic analog of adenosine that has been instrumental in the study of purinergic signaling. Its high affinity for all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) has established it as a valuable pharmacological tool.

Chemical Structure of NECA

NECA's structure is characterized by a ribose sugar linked to an adenine nucleobase, with a key modification at the 5' position of the ribose.

Full Chemical Name: 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide[1]

Molecular Formula: C₁₂H₁₆N₆O₄[1]

Structure:

References

(N)-Methanocarba-NECA: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(N)-Methanocarba-NECA (Mcp-neca) is a potent and selective adenosine receptor agonist. It is a derivative of the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine) characterized by the replacement of the ribose sugar moiety with a rigid bicyclo[3.1.0]hexane system. This structural modification locks the molecule in a North (N) conformation, which is preferred for binding to adenosine receptors, particularly the A3 subtype. This modification significantly enhances its affinity and selectivity for the A3 adenosine receptor, making it a valuable tool for studying the physiological and pathophysiological roles of this receptor and a lead compound for the development of novel therapeutics targeting conditions such as inflammation, cancer, and ischemia. This guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of (N)-Methanocarba-NECA and related compounds.

Discovery and Rationale for Design

The discovery of (N)-Methanocarba-NECA was driven by the need for more selective agonists for the A3 adenosine receptor. The parent compound, NECA, is a high-affinity agonist at all four adenosine receptor subtypes (A1, A2A, A2B, and A3), which limits its utility in discerning the specific roles of the A3 receptor.

The key innovation in the design of (N)-Methanocarba-NECA was the introduction of the bicyclo[3.1.0]hexane pseudosugar. This rigid scaffold constrains the conformation of the molecule, forcing it into the "North" (N) puckering conformation of the ribose ring. This conformation was hypothesized to be the bioactive conformation for A3 receptor binding. This structural constraint led to a significant increase in both affinity and selectivity for the A3 receptor over other adenosine receptor subtypes.

Synthesis of (N)-Methanocarba-NECA

The synthesis of (N)-Methanocarba-NECA is a multi-step process that involves two key stages: the synthesis of the bicyclo[3.1.0]hexane pseudosugar precursor and the subsequent coupling of this precursor to a suitably functionalized purine base. While a complete, detailed protocol for the synthesis of (N)-Methanocarba-NECA is not available in a single public source, the general synthetic strategy can be outlined based on published methodologies for analogous compounds.

Synthesis of the Bicyclo[3.1.0]hexane Precursor

A detailed protocol for the synthesis of a key carbobicyclic pseudosugar precursor has been described. The synthesis starts from a readily available starting material and involves several steps to construct the bicyclo[3.1.0]hexane ring system with the correct stereochemistry.

Experimental Protocol: Synthesis of the Carbobicyclic Pseudosugar Precursor (General Outline)

-

Step 1: Starting Material to Bicyclic Intermediate: The synthesis often begins with a commercially available chiral starting material, which undergoes a series of reactions including cyclopropanation to form the bicyclo[3.1.0]hexane core.

-

Step 2: Functional Group Manipulations: The initial bicyclic intermediate is then subjected to a series of functional group transformations to introduce the necessary hydroxyl and other functional groups with the correct stereochemistry required for coupling with the nucleobase. This may involve protection and deprotection steps to ensure regioselectivity.

Coupling of the Pseudosugar to the Purine Base and Final Steps

The key step in the synthesis of (N)-Methanocarba-NECA is the coupling of the bicyclo[3.1.0]hexane precursor with a purine derivative. This is typically achieved through a Mitsunobu reaction, followed by further modifications to install the 5'-N-ethylcarboxamido group.

Experimental Protocol: Mitsunobu Reaction and Final Synthesis (General Outline)

-

Step 1: Mitsunobu Reaction: The bicyclo[3.1.0]hexane precursor (an alcohol) is reacted with a purine base (e.g., 6-chloropurine or a protected adenine derivative) in the presence of triphenylphosphine (PPh3) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at 0°C to room temperature. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.

-

Step 2: N6-Substitution: If a 6-chloropurine derivative was used, the chloro group is then displaced with an appropriate amine to introduce the desired substituent at the N6 position of the adenine ring.

-

Step 3: Elaboration of the 5'-Position: The functional group at the 5'-position of the pseudosugar is then converted to the N-ethylcarboxamide. This typically involves hydrolysis of an ester precursor to the carboxylic acid, followed by amide coupling with ethylamine.

-

Step 4: Deprotection and Purification: Finally, any protecting groups are removed, and the final product is purified, typically by column chromatography.

Pharmacological Properties

Quantitative Data

Table 1: Binding Affinities (Ki) of NECA at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (µM) | A3 Ki (nM) |

| NECA | 14 | 20 | 2.4 | 6.2 |

Note: The data for (N)-Methanocarba-NECA is expected to show a significantly lower Ki value (higher affinity) for the A3 receptor and likely higher Ki values for A1, A2A, and A2B receptors, indicating increased A3 selectivity.

Signaling Pathways

As an A3 adenosine receptor agonist, (N)-Methanocarba-NECA exerts its effects by activating this G protein-coupled receptor (GPCR). The A3 receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of the A3 receptor can also lead to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Visualization of the A3 Adenosine Receptor Signaling Pathway

Unraveling the Pharmacological Profile of NECA: An Adenosine Receptor Agonist

Introduction

5'-N-Ethylcarboxamidoadenosine (NECA) is a potent synthetic analog of adenosine, widely utilized in pharmacological research as a non-selective agonist for adenosine receptors. Its high affinity for multiple receptor subtypes makes it a valuable tool for characterizing adenosine receptor function and for investigating the physiological and pathophysiological roles of adenosinergic signaling. This technical guide provides an in-depth overview of the core pharmacological properties of NECA, with a focus on its receptor binding characteristics, signaling pathways, and the experimental methodologies used for its characterization. The absence of a specific compound denoted as "Mcp-neca" in the scientific literature suggests that this may be a variant or typographical error, and this document will focus on the well-documented properties of NECA.

Receptor Binding Affinity of NECA

NECA is known to bind to all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), exhibiting high affinity particularly for A1 and A2A receptors. The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, quantified by the inhibition constant (Ki) or the dissociation constant (Kd). Lower values of Ki and Kd indicate higher binding affinity.

Experimental studies have extensively characterized the binding of radiolabeled NECA, typically [3H]NECA, to brain tissues, particularly the striatum where A2A receptors are abundant. To dissect its binding to specific receptor subtypes, experiments are often conducted in the presence of selective antagonists or in tissues with varying receptor expression levels.

Quantitative Binding Data

The following table summarizes the binding affinities of NECA and other relevant ligands for adenosine A1 and A2 receptors as determined in rat striatal membranes.

| Compound | A1 Ki (nM) | A2 Ki (nM) | Receptor Selectivity (A1/A2 Ratio) |

| NECA | - | - | - |

| N6-cyclopentyladenosine | 0.59 | 460 | 780 (A1 selective) |

| 2-(phenylamino)adenosine | 560 | 120 | 0.21 (A2 selective) |

| 8-cyclopentyltheophylline | 11 | 1400 | 130 (A1 selective) |

| Alloxazine | 5200 | 2700 | 0.52 (Slightly A2 selective) |

Data extracted from studies on rat striatal membranes.

Experimental Protocols

The characterization of NECA's pharmacological properties relies on well-established experimental techniques. A fundamental method is the radioligand binding assay, which is used to determine the affinity and density of receptors in a given tissue.

Radioligand Binding Assay for Adenosine A2 Receptor Characterization

Objective: To determine the binding characteristics of [3H]NECA to A2 adenosine receptors in rat striatal membranes.

Methodology:

-

Membrane Preparation: Rat striatal tissue is homogenized in a buffered solution and centrifuged to isolate the cell membranes, which are rich in adenosine receptors.

-

Incubation: The prepared membranes are incubated with a fixed concentration of [3H]NECA. To distinguish between A1 and A2 receptor binding, a selective A1 receptor agonist, such as 50 nM N6-cyclopentyladenosine, is included in the incubation mixture to block the binding of [3H]NECA to A1 receptors.

-

Competition Binding: To determine the affinity of other compounds (competitors) for the A2 receptor, various concentrations of the unlabeled competitor are added to the incubation mixture.

-

Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound [3H]NECA from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound [3H]NECA, is measured using liquid scintillation counting.

-

Data Analysis: The data from competition binding experiments are analyzed using non-linear regression to calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value for the competitor is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP).

-

A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

-

A2A and A2B Receptors: Couple to stimulatory G proteins (Gs), leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.

As a non-selective agonist, NECA can activate both of these opposing pathways. The net effect on a particular cell or tissue will depend on the relative expression levels of the different adenosine receptor subtypes.

Caption: Adenosine receptor signaling pathways activated by NECA.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the pharmacological profile of compounds like NECA.

Caption: Workflow for a competitive radioligand binding assay.

An In-depth Technical Guide on the Binding Affinity of Mcp-neca for Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 5'-(N-ethylcarboxamido)-adenosine (NECA), a potent adenosine receptor agonist, for the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. This document summarizes key quantitative binding data, details common experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of NECA

The binding affinity of NECA for the human adenosine receptors is presented below. The data, derived from radioligand binding assays, demonstrates that NECA is a high-affinity agonist for the A₁, A₂ₐ, and A₃ receptors, and a lower-affinity agonist for the A₂ₑ receptor.

| Receptor Subtype | Ligand | Assay Type | Kᵢ (nM) | EC₅₀ (µM) | Cell Line | Reference |

| Human A₁ | NECA | Radioligand Binding | 14 | - | Recombinant | [1] |

| Human A₂ₐ | NECA | Radioligand Binding | 20 | - | Recombinant | [1] |

| Human A₂ₑ | NECA | Functional Assay | - | 2.4 | Recombinant | [1] |

| Human A₃ | NECA | Radioligand Binding | 6.2 | - | Recombinant | [1] |

Note: Kᵢ represents the inhibition constant, indicating the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value signifies a higher binding affinity. EC₅₀ is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following are generalized protocols for determining the binding affinity of NECA for adenosine receptors, based on commonly cited methodologies.

Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a specific human adenosine receptor subtype.

-

Cell Culture: Culture CHO or HEK293 cells stably transfected with the gene for the desired human adenosine receptor subtype (A₁, A₂ₐ, or A₃) in appropriate growth medium supplemented with antibiotics for selection.

-

Harvesting: Once confluent, wash the cells with phosphate-buffered saline (PBS) and harvest by gentle scraping.

-

Homogenization: Centrifuge the cell suspension at low speed, discard the supernatant, and resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cells using a Dounce homogenizer or a similar apparatus.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 48,000 x g) for 20-30 minutes at 4°C.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer. Repeat the centrifugation step to wash the membranes.

-

Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method, such as the Bradford assay. Store the membrane preparations at -80°C until use.

Radioligand Competition Binding Assay

This protocol outlines a typical radioligand competition binding assay to determine the Kᵢ of NECA for the A₁, A₂ₐ, and A₃ adenosine receptors.

-

Assay Buffer: Prepare an appropriate assay buffer. For A₁ and A₃ receptors, this is often 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂ and 1 mM EDTA. For the A₂ₐ receptor, a common buffer is 50 mM Tris-HCl (pH 7.4) with 10 mM MgCl₂. Add adenosine deaminase (ADA) to all buffers to degrade any endogenous adenosine.

-

Reaction Mixture: In a microtiter plate, combine the following:

-

A fixed concentration of the appropriate radioligand:

-

A₁ Receptor: [³H]-DPCPX (a selective A₁ antagonist)

-

A₂ₐ Receptor: [³H]-CGS 21680 (a selective A₂ₐ agonist)

-

A₃ Receptor: [¹²⁵I]-AB-MECA (a high-affinity A₃ agonist)

-

-

Increasing concentrations of unlabeled NECA (the competitor).

-

A fixed amount of the prepared cell membranes.

-

-

Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of NECA. The IC₅₀ (the concentration of NECA that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay for A₂ₑ Adenosine Receptor

Due to the lower affinity of agonists for the A₂ₑ receptor, functional assays measuring the downstream signaling effects, such as cyclic AMP (cAMP) accumulation, are often used to determine agonist potency (EC₅₀).

-

Cell Seeding: Seed cells expressing the human A₂ₑ receptor into a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

-

Agonist Stimulation: Add increasing concentrations of NECA to the cells and incubate for a specified time at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or HTRF-based).

-

Data Analysis: Plot the cAMP concentration as a function of the log concentration of NECA. The EC₅₀ value can be determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways of adenosine receptors and a typical experimental workflow for a radioligand binding assay.

Caption: Adenosine Receptor Signaling Pathways.

Caption: Radioligand Binding Assay Workflow.

Caption: NECA Binding Affinity Profile.

References

An In-depth Technical Guide on Mcp-neca: A Review of the Literature

Initial literature searches for "Mcp-neca" did not yield relevant results. The search results primarily focused on unrelated terms such as "MCP-1" (Monocyte Chemoattractant Protein-1), a cytokine involved in immune cell recruitment; "MCP" (Model Context Protocol), a standard for connecting AI models with external tools; and "MeCP2" (Methyl-CpG-binding protein 2), a protein associated with Rett syndrome. No scholarly articles, reviews, or experimental data directly pertaining to a compound or molecule named "this compound" could be identified.

This lack of specific information prevents the creation of a detailed technical guide as requested. Without access to quantitative data, experimental protocols, or established signaling pathways for "this compound," it is not possible to generate the required data tables and visualizations.

It is possible that "this compound" may be a novel or less-documented compound, a proprietary name not yet in public literature, or a potential misspelling of another molecule. For instance, "NECA" (5'-(N-Ethylcarboxamido)adenosine) is a well-known adenosine receptor agonist. It is conceivable that "Mcp" could be a modification or a related compound, but without further clarification, this remains speculative.

To proceed with this request, a more precise identification of the molecule of interest is necessary. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the compound's name and any alternative nomenclature. Once the correct identity of the molecule is established, a thorough literature review can be conducted to provide the in-depth technical guide as originally outlined.

Methodological & Application

Application Notes and Protocols for MCP-NECA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of N6-Cyclopentyl-5'-N-ethylcarboxamidoadenosine (MCP-NECA), a potent and non-selective agonist of adenosine receptors. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Chemical Properties and Solubility

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous solutions.[2][3] The solubility of this compound in various solvents is summarized in the table below. It is important to note that using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2][4] For biological experiments, it is advised to make further dilutions of the stock solution into aqueous buffers or isotonic saline to ensure that the residual amount of organic solvent is insignificant, as organic solvents may have physiological effects at low concentrations.[1]

| Solvent | Approximate Solubility |

| DMSO | 14 - 62.5 mg/mL |

| Dimethylformamide (DMF) | ~25 mg/mL |

| Ethanol | ~2 mg/mL |

| 0.1 M HCl | 3.4 mg/mL |

| Water | < 0.1 mg/mL (insoluble) |

| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 0.2 mg/mL |

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.08 mg of this compound (Molecular Weight: 308.29 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO to 3.08 mg of this compound.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic bath may be applied.[2] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[2]

-

Storage: Store the aliquots at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[5] When stored at -20°C, the stock solution is stable for up to one year, and for up to two years at -80°C.[2]

Protocol for Preparation of Aqueous Working Solutions

Materials:

-

This compound stock solution in DMSO

-

Sterile aqueous buffer (e.g., phosphate-buffered saline, cell culture medium)

-

Sterile tubes

Procedure:

-

Dilution: On the day of the experiment, thaw a single aliquot of the this compound stock solution.

-

Serial Dilution: Perform serial dilutions of the stock solution with the desired aqueous buffer to achieve the final working concentration.

-

Mixing: Gently mix the solution after each dilution.

-

Usage: It is recommended to prepare fresh working solutions for each experiment and use them on the same day.[2]

Storage and Stability

Proper storage of this compound is critical to maintain its biological activity.

-

Solid Compound: The solid powder should be stored in a dry, dark place. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage.[5] The solid is stable for at least four years when stored at -20°C.[1]

-

Stock Solutions: As mentioned, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C.[2] Stock solutions are reported to be stable for up to 3 months at -20°C.[6]

-

Aqueous Solutions: Aqueous working solutions are less stable and should be prepared fresh for each experiment.

Signaling Pathway

This compound is a non-selective adenosine receptor agonist, meaning it activates all four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger various downstream signaling cascades. For instance, activation of A₂ₐ and A₂ₑ receptors typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels, while A₁ and A₃ receptor activation often inhibits adenylyl cyclase, leading to a decrease in cAMP.[6] These signaling events can modulate a wide range of physiological processes, including inflammation, neurotransmission, and cardiovascular function.[4][5]

Caption: this compound signaling pathway.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NECA | 35920-39-9 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Buy this compound | >98% [smolecule.com]

- 6. NECA ≥99% (HPLC), solid, adenosine receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for In Vivo Administration of (N)-Methanocarba Adenosine Agonists

Disclaimer: The compound "mcp-neca" is not a standardized nomenclature found in peer-reviewed literature. This guide is based on data for structurally related (N)-methanocarba adenosine receptor agonists , a class of compounds known for their high affinity and selectivity for adenosine receptors, particularly the A3 subtype. The protocols provided are generalized from published studies on these related molecules and should be adapted and optimized for specific experimental needs.

Introduction

(N)-Methanocarba nucleosides are conformationally constrained analogues of adenosine. This structural modification often enhances affinity and selectivity for specific adenosine receptor (AR) subtypes, making them valuable tools for investigating the physiological and pathophysiological roles of these receptors in various disease models. This document provides a comprehensive guide for the in vivo administration of these agonists to researchers, scientists, and drug development professionals, based on available preclinical data.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using (N)-methanocarba adenosine agonists and other relevant adenosine receptor agonists.

Table 1: In Vivo Administration of (N)-Methanocarba Analogues and Related Adenosine Agonists

| Compound/Analogue | Animal Model | Administration Route | Dosage | Observed Effect/Application |

| 2-arylethynyl (N)-methanocarba analogues (3a-3c) | Mouse | Not specified | Not specified | Protective in a model of skeletal muscle ischemia-reperfusion injury. |

| 2-isobutyl ether (N)-methanocarba analogue | Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Induced hypothermia. |

| HE-NECA (A2A Agonist) | Mouse | Intravenous (bolus) | 4 mg/kg | Assessed blood-brain barrier permeability.[1] |

| NECA (Non-selective Agonist) | Mouse | Intravenous (i.v.) | 0.08 mg/kg | Maximal effect on brain extravasation of tracers.[2] |

| MRS7476 (A3 AR Agonist Prodrug) | Mouse | Oral (p.o.) | 5 mg/kg (twice daily) | Protected against non-alcoholic steatohepatitis (NASH). |

| CPA (A1 Agonist) | Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Dose-dependent decrease in blood pressure and heart rate. |

| CGS 21680 (A2A Agonist) | Rat | Intraperitoneal (i.p.) | 0.03 - 0.5 mg/kg | Dose-dependent increase in heart rate; decrease in blood pressure at higher doses. |

Signaling Pathways and Experimental Workflow

A3 Adenosine Receptor Signaling Pathway

(N)-Methanocarba agonists, particularly those selective for the A3 adenosine receptor (A3AR), trigger a cascade of intracellular events upon binding. The A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation can also involve Gq proteins, stimulating phospholipase C (PLC) and leading to the mobilization of intracellular calcium. Furthermore, A3AR signaling can modulate the activity of mitogen-activated protein kinase (MAPK) pathways and recruit β-arrestin, influencing a diverse range of cellular responses from inflammation to cell survival.[1][3][4]

Generalized In Vivo Experimental Workflow

The successful in vivo evaluation of an (N)-methanocarba agonist involves careful planning and execution, from initial compound preparation through to data analysis and interpretation.

Experimental Protocols

Vehicle Preparation Protocol

Note: (N)-Methanocarba adenosine agonists are often hydrophobic and require a specific vehicle for solubilization. The following is a general protocol; solubility should be tested and optimized for each new compound.

Materials:

-

(N)-Methanocarba agonist powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile Saline (0.9% NaCl)

-

Tween® 80 or Polyethylene glycol 300 (PEG300) (Optional, for enhancing solubility)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the required amount of the agonist powder based on the desired final concentration and dose volume.

-

Initial Solubilization: Add a small, precise volume of 100% DMSO to the powder. For example, to prepare a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of compound. Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming (to 37°C) may aid dissolution.

-

Intermediate Dilution (if using co-solvents):

-

Option A (with Tween 80): To the DMSO stock, add an equal volume of Tween 80. Vortex to mix.

-

Option B (with PEG300): To the DMSO stock, add a volume of PEG300. A common ratio is 1:4 (DMSO:PEG300). Vortex to mix.

-

-

Final Dilution: Slowly add sterile saline to the DMSO or DMSO/co-solvent mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be kept below 10% (and preferably below 5%) of the total injection volume to avoid toxicity.

-

Clarity Check: The final solution should be clear and free of precipitates. If precipitation occurs, the formulation must be re-optimized, for example, by increasing the proportion of co-solvents.

-

Vehicle Control: Prepare a vehicle control solution containing the same final concentrations of DMSO, co-solvents, and saline, but without the agonist. This is critical for all in vivo experiments.

Example Formulation (for a 1 mg/mL final solution):

-

Start with a 20 mg/mL stock in 100% DMSO.

-

Take 50 µL of the DMSO stock.

-

Add 400 µL of PEG300 and mix.

-

Add 50 µL of Tween 80 and mix.

-

Add 500 µL of sterile saline to bring the final volume to 1 mL.

-

Final concentrations: 1 mg/mL agonist, 5% DMSO, 40% PEG300, 5% Tween 80.

Intraperitoneal (i.p.) Administration Protocol (Mouse Model)

Materials:

-

Prepared agonist and vehicle solutions

-

Appropriate animal restraint device

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)

-

70% ethanol and sterile gauze

-

Sharps container

Procedure:

-

Dose Calculation: Calculate the injection volume based on the animal's body weight and the desired dose (mg/kg). A typical injection volume for a mouse is 5-10 mL/kg.

-

Example: For a 25 g mouse and a dose of 3 mg/kg, with a 1 mg/mL solution:

-

Dose = 0.025 kg * 3 mg/kg = 0.075 mg

-

Volume = 0.075 mg / 1 mg/mL = 0.075 mL or 75 µL

-

-

-

Animal Restraint: Securely restrain the mouse to expose the abdomen. The animal should be held in a supine position with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

-

Site Identification: Identify the injection site in the lower right quadrant of the abdomen. This avoids the cecum (left side) and the bladder (midline).

-

Injection:

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate by pulling back the plunger to ensure no fluid (urine, blood, intestinal contents) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle.

-

If aspiration is clear, slowly and steadily depress the plunger to inject the full volume.

-

-

Post-Injection:

-

Withdraw the needle smoothly.

-

Return the animal to its cage.

-

Observe the animal for several minutes for any immediate adverse reactions (e.g., distress, bleeding).

-

Dispose of the syringe and needle in a sharps container.

-

-

Monitoring: Monitor the animals according to the experimental plan, assessing for expected physiological or behavioral changes compared to the vehicle-treated control group.

References

- 1. Involvement of adenosine A1 and A2A receptors on guanosine-mediated anti-tremor effects in reserpinized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Utilizing MCP-1/CCL2 and NECA in Inflammatory Disease Models

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies and applications for studying the pro-inflammatory chemokine MCP-1 (CCL2) and the anti-inflammatory adenosine receptor agonist NECA in preclinical models of inflammation.

Introduction: This document provides detailed application notes and experimental protocols for investigating two key modulators of the inflammatory response: Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and 5'-N-Ethylcarboxamidoadenosine (NECA). MCP-1 is a potent chemokine crucial for recruiting monocytes and macrophages to sites of inflammation, making it a key target in many inflammatory diseases.[1][2] Conversely, NECA is a broad-spectrum adenosine receptor agonist that exhibits significant anti-inflammatory properties, offering a potential therapeutic avenue.[3][4] These notes are designed to guide researchers in the effective use of these molecules in relevant in vitro and in vivo models.

Part 1: Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in Inflammatory Models

Application Note 1: MCP-1/CCL2 as a Pro-Inflammatory Mediator

Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a critical chemokine that regulates the migration and infiltration of monocytes, macrophages, and other immune cells to sites of inflammation.[1][2] It plays a pivotal role in the pathogenesis of numerous chronic inflammatory conditions, including rheumatoid arthritis, atherosclerosis, and neuroinflammatory diseases.[1] MCP-1 exerts its biological effects primarily by binding to its receptor, CCR2, which activates downstream signaling pathways like NF-κB, Akt, and ERK, ultimately promoting cell migration and expression of other inflammatory factors.[1][2] Studying the MCP-1/CCR2 axis is fundamental to understanding the progression of many inflammatory disorders and for developing targeted therapeutic strategies, such as using neutralizing antibodies to block its activity.[4][5]

MCP-1/CCR2 Signaling Pathway

Experimental Protocols

Protocol 1: In Vitro Monocyte Chemotaxis Assay

This protocol details the measurement of monocyte migration in response to an MCP-1 gradient using a Boyden chamber system.

Materials:

-

Human monocytic cell line (e.g., THP-1) or isolated human monocytes

-

Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size filter inserts)

-

Recombinant Human MCP-1/CCL2

-

Assay medium: RPMI 1640 + 25 mM HEPES + 0.1% BSA

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Culture THP-1 cells according to standard protocols.

-

Harvest cells and wash with serum-free RPMI 1640.

-

Label cells with Calcein-AM dye.

-

Resuspend cells in assay medium at a final concentration of 1.0-1.5 x 10⁶ cells/mL.[3]

-

-

Assay Setup:

-

Prepare MCP-1 dilutions in assay medium. Optimal chemotaxis for THP-1 cells is often observed around 30 ng/mL, with a dose-response tested from 1-100 ng/mL.[1]

-

Add 600 µL of the MCP-1 solution or control medium (no chemokine) to the lower chambers of the 24-well plate.

-

Place the filter inserts into the wells.

-

Add 250 µL of the cell suspension (approximately 2.5-3.75 x 10⁵ cells) to the upper chamber of each insert.[3]

-

-

Incubation:

-

Quantification:

-

After incubation, carefully remove the inserts.

-

Wipe the upper surface of the filter to remove non-migrated cells.[1]

-

Measure the fluorescence of the migrated cells on the underside of the filter or in the lower chamber using a plate reader.

-

Alternatively, fix and stain the filter and count migrated cells in several high-power fields under a microscope.[1]

-

Protocol 2: In Vivo MCP-1/CCL2 Neutralization in a Mouse Model of Liver Inflammation

This protocol describes the use of a neutralizing antibody to block MCP-1 function in a mouse model.

Materials:

-

Mouse model of liver inflammation (e.g., miR-122 knockout mice)

-

CCL2 neutralizing antibody (e.g., clone C1142)

-

Phosphate Buffered Saline (PBS) for vehicle control

-

Standard materials for intraperitoneal (IP) injections and tissue collection

Procedure:

-

Animal Model: Utilize 4-month-old miR-122 KO mice, which develop chronic hepatitis.[5]

-

Treatment Regimen:

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

-

Histology: Fix liver sections in formalin, embed in paraffin, and perform H&E staining to assess inflammation and CD45 staining for immune cell infiltration.[4]

-

Serum Analysis: Measure serum levels of liver damage markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) by ELISA.[4]

-

Gene Expression: Extract RNA from liver tissue to analyze mRNA expression of inflammatory markers via RT-qPCR.

-

Data Presentation: MCP-1/CCL2

Table 1: Representative Data from In Vitro Monocyte Chemotaxis Assay

| Treatment Group | MCP-1 Conc. (ng/mL) | Migrated Cells (per HPF) | % Change vs. Control |

| Control | 0 | 25 ± 4 | 0% |

| MCP-1 | 10 | 85 ± 9 | +240% |

| MCP-1 | 30 | 155 ± 12 | +520% |

| MCP-1 | 100 | 120 ± 11 | +380% |

| Data are presented as mean ± SEM. A bell-shaped dose-response is typical.[1] |

Table 2: Representative Data from In Vivo CCL2 Neutralization Study

| Treatment Group | Liver Inflammation Score | CD45+ Area (%) | Serum ALT (U/L) |

| Vehicle (PBS) | 3.5 ± 0.4 | 15.2 ± 2.1 | 250 ± 35 |

| CCL2 nab (2mg/kg) | 1.2 ± 0.3 | 5.8 ± 1.5 | 95 ± 18** |

| *Data are presented as mean ± SEM. *p < 0.01 vs. Vehicle.[4] |

Part 2: 5'-N-Ethylcarboxamidoadenosine (NECA) in Inflammatory Models

Application Note 2: NECA as an Anti-Inflammatory Adenosine Receptor Agonist

5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent synthetic analog of adenosine and acts as a non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, A3).[3] It has demonstrated significant anti-inflammatory and neuroprotective properties.[3] In the context of inflammation, NECA can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[3][4] Recent studies have shown that NECA can alleviate inflammatory responses by impairing the antigen-presenting ability of dendritic cells (DCs).[4][7] This effect is partly mediated by the downregulation of the Toll-like receptor (TLR) signaling pathway, specifically the TLR-4-MyD88-NF-κB axis.[4][7] NECA also promotes the secretion of the anti-inflammatory cytokine IL-10 and can modulate the differentiation of T-cells, further contributing to its immunosuppressive profile.[4]

NECA Signaling Pathway

Experimental Protocols

Protocol 3: In Vitro NECA Treatment on Dendritic Cell Maturation and Cytokine Production

This protocol assesses the effect of NECA on the maturation and function of bone marrow-derived dendritic cells (BMDCs).

Materials:

-

Bone marrow cells from C57BL/6 mice

-

GM-CSF and IL-4 for DC differentiation

-

NECA

-

Lipopolysaccharide (LPS)

-

Fluorescently-conjugated antibodies for flow cytometry (anti-CD40, CD80, CD86)

-

ELISA kits for IL-6, IL-10, IL-12p70, and TNF-α

Procedure:

-

BMDC Generation: Culture mouse bone marrow cells with GM-CSF and IL-4 for 6-8 days to generate immature BMDCs.

-

NECA Treatment:

-

Plate the immature BMDCs in fresh culture plates.

-

Treat cells with various concentrations of NECA (e.g., 0.1, 1, 10 µM) or vehicle control for 2 hours.

-

-

Maturation Induction:

-

Stimulate the BMDCs with LPS (100 ng/mL) for 24 hours to induce maturation.

-

-

Analysis:

-

Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-6, IL-10, IL-12p70, and TNF-α using ELISA kits.[4][7]

-

Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against maturation markers (CD40, CD80, CD86). Analyze the expression levels using a flow cytometer.[4][7]

-

Protocol 4: In Vivo NECA Treatment in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the evaluation of NECA's therapeutic potential in a widely used mouse model of rheumatoid arthritis.[8]

Materials:

-

DBA/1J mice (male, 8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

-

NECA

-

Vehicle control (e.g., 1% DMSO in saline)

-

Calipers for measuring paw thickness

Procedure:

-

Induction of Arthritis:

-

Treatment:

-

Begin treatment on Day 21, after the second immunization.[9]

-

Administer NECA (e.g., 10 mg/kg) or vehicle control intraperitoneally (IP) daily until the end of the experiment (e.g., Day 35).

-

-

Assessment of Arthritis:

-

Clinical Scoring: Monitor mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 4=severe swelling and ankylosis).[7] The maximum score per mouse is 16.

-

Paw Swelling: Measure the thickness of the hind paws using digital calipers.

-

-

Endpoint Analysis (Day 35):

Experimental Workflow and Data Presentation: NECA

Table 3: Effect of NECA on Cytokine Secretion by LPS-Stimulated BMDCs

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-12p70 (pg/mL) | IL-10 (pg/mL) |

| Vehicle + LPS | 1520 ± 110 | 2850 ± 205 | 1890 ± 150 | 150 ± 25 |

| NECA (10µM) + LPS | 680 ± 75 | 1140 ± 98 | 750 ± 60 | 480 ± 45 |

| *Data are presented as mean ± SEM. **p < 0.001 vs. Vehicle + LPS. NECA inhibits pro-inflammatory cytokines while increasing anti-inflammatory IL-10.[4][7] |

Table 4: Therapeutic Efficacy of NECA in a CIA Mouse Model

| Treatment Group | Mean Arthritis Score (Day 35) | Paw Swelling (mm, Day 35) | Serum TNF-α (pg/mL) |

| Vehicle | 10.5 ± 1.2 | 3.8 ± 0.2 | 95 ± 11 |

| NECA (10 mg/kg) | 4.2 ± 0.8 | 2.5 ± 0.1 | 42 ± 7** |

| *Data are presented as mean ± SEM. *p < 0.01 vs. Vehicle.[9][10] |

References

- 1. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suppression of NF-κB signaling by ECN in an arthritic model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collagen-induced arthritis as a model of hyperalgesia: functional and cellular analysis of the analgesic actions of tumor necrosis factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Mcp-neca in Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of 5'-(N-Ethylcarboxamido)adenosine (NECA), a potent synthetic analog of adenosine, in neuroprotection research. Due to a likely typographical error in the initial query, this document focuses on NECA, a well-characterized adenosine receptor agonist with demonstrated neuroprotective properties. NECA acts as a non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3), with its neuroprotective effects primarily attributed to the activation of the A1 adenosine receptor. This document outlines the mechanisms of action, provides detailed experimental protocols for in vitro and in vivo models of cerebral ischemia, and presents available data on its efficacy.

Mechanism of Action

NECA exerts its neuroprotective effects through the activation of adenosine receptors, predominantly the A1 subtype. The binding of NECA to A1 receptors initiates a cascade of intracellular signaling events that collectively contribute to neuronal survival in the face of ischemic insults. The key mechanisms include:

-

Inhibition of Excitotoxicity: Activation of presynaptic A1 receptors suppresses the release of glutamate, a major excitatory neurotransmitter. During ischemia, excessive glutamate release leads to excitotoxicity and neuronal death. By curbing glutamate release, NECA mitigates this detrimental process.

-

Modulation of Ion Channel Activity: NECA, through A1 receptor activation, can modulate the activity of various ion channels. This includes the opening of potassium channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. It also involves the inhibition of calcium channels, reducing the influx of calcium that triggers apoptotic pathways.

-

Anti-inflammatory Effects: While less characterized, adenosine receptor activation can modulate neuroinflammatory responses, which play a significant role in secondary injury following an ischemic event.

-

Activation of Pro-Survival Signaling Pathways: NECA has been shown to activate pro-survival signaling cascades. One such pathway involves the activation of p70S6 Kinase (p70S6K), a downstream effector of the PI3K/Akt/mTOR pathway, which is known to promote cell survival and inhibit apoptosis.

-

Regulation of Apoptotic Proteins: NECA may influence the expression of key proteins involved in the apoptotic cascade. This includes upregulating the expression of anti-apoptotic proteins like Bcl-2 and downregulating the expression of pro-apoptotic proteins like Bax, thereby shifting the balance towards cell survival.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for NECA-mediated neuroprotection.

Caption: Proposed signaling pathway of NECA-mediated neuroprotection.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

The OGD model is a widely used in vitro method to simulate the ischemic conditions of a stroke.

Experimental Workflow:

Application Notes and Protocols for Determining the Dose-Response Curve of NECA

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the dose-response curve of the non-selective adenosine receptor agonist, NECA (5'-N-Ethylcarboxamidoadenosine).

Introduction

NECA is a potent, non-selective agonist for all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, making them attractive targets for drug discovery.[1][2] Determining the dose-response curve of NECA is fundamental to characterizing its potency (EC50) and efficacy in activating these receptors. This protocol focuses on a common method for assessing adenosine receptor activation: measuring the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. A1 and A3 receptors typically couple to Gi/o proteins, leading to a decrease in cAMP, while A2A and A2B receptors couple to Gs proteins, resulting in an increase in cAMP concentration.[3][4][5]

Experimental Protocols

Principle of the Assay

This protocol describes a cell-based functional assay to determine the dose-response curve of NECA by quantifying changes in intracellular cAMP levels. The assay utilizes a competitive immunoassay format, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF). In this format, free cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the concentration of cAMP in the cell lysate.

Materials and Reagents

-

Cell Line: A suitable host cell line (e.g., CHO-K1, HEK293) stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

NECA: 5'-N-Ethylcarboxamidoadenosine.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.

-

cAMP Assay Kit: A commercial kit for cAMP measurement (e.g., HTRF cAMP dynamic 2 kit).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Forskolin: (For A1/A3 receptor assays) to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Multi-well plates: 96-well or 384-well white, solid-bottom assay plates.

-

Plate reader: Capable of reading the specific assay format (e.g., HTRF-compatible reader).

Cell Culture and Preparation

-

Culture the cells expressing the target adenosine receptor in T75 flasks until they reach 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.

-

Resuspend the cells in assay buffer and perform a cell count to determine the cell density.

-

Adjust the cell suspension to the desired concentration as recommended by the cAMP assay kit manufacturer (e.g., 1x10^6 cells/mL).

Assay Procedure (for A2A/A2B Receptors - Gs-coupled)

-

Prepare NECA dilutions: Prepare a serial dilution of NECA in assay buffer. The concentration range should typically span from 10^-12 M to 10^-5 M to capture the full dose-response curve.

-

Cell Plating: Dispense the cell suspension into the wells of the assay plate.

-

Agonist Addition: Add the different concentrations of NECA to the respective wells. Include a control group with only assay buffer.

-

Incubation: Incubate the plate at room temperature for the time recommended by the assay kit (e.g., 30 minutes).

-

cAMP Detection: Add the cAMP detection reagents (e.g., HTRF tracer and antibody) to each well.

-

Final Incubation: Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

-

Plate Reading: Read the plate on a compatible plate reader.

Assay Procedure (for A1/A3 Receptors - Gi-coupled)

-

Prepare NECA dilutions: As described for Gs-coupled receptors.

-

Cell Plating: Dispense the cell suspension into the wells of the assay plate.

-

Forskolin and NECA Addition: Add a fixed concentration of forskolin to all wells (to stimulate cAMP production) except for the negative control. Immediately after, add the serial dilutions of NECA.

-

Incubation: Incubate the plate at room temperature for the recommended time.

-

cAMP Detection: Add the cAMP detection reagents.

-

Final Incubation: Incubate as described above.

-

Plate Reading: Read the plate on a compatible plate reader.

Data Analysis

-

Data Normalization: Normalize the raw data. For Gs-coupled receptors, the response is typically normalized to the maximum response observed with a saturating concentration of a reference agonist. For Gi-coupled receptors, the response is often expressed as a percentage of the forskolin-stimulated response.

-

Dose-Response Curve Plotting: Plot the normalized response against the logarithm of the NECA concentration.

-

Non-linear Regression: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).

-

Equation: Y = Bottom + (Top-Bottom)/(1 + 10^((LogEC50-X)*HillSlope))

-

-

Parameter Determination: From the curve fit, determine the following parameters:

-

EC50 (Half-maximal effective concentration): The concentration of NECA that produces 50% of the maximum response.

-

Hill Slope: The steepness of the curve.

-

Emax (Maximum efficacy): The maximum response produced by NECA.

-

Data Presentation

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of NECA for human adenosine receptors.

| Receptor Subtype | Coupling | Ligand | Parameter | Value (nM) |

| A1 | Gi/o | NECA | Ki | 14 |

| A2A | Gs | NECA | Ki | 20 |

| A2A | Gs | NECA | EC50 | 27.5[3] |

| A2B | Gs | NECA | EC50 | 2400 |

| A3 | Gi/o | NECA | Ki | 6.2 |

Note: Ki values represent the inhibition constant in binding assays, while EC50 values represent the potency in functional assays. Values are approximate and can vary depending on the experimental conditions and cell system used.

Visualization

Experimental Workflow

Caption: Experimental workflow for determining the NECA dose-response curve.

NECA Signaling Pathways

Caption: NECA signaling through Gs and Gi/o coupled adenosine receptors.

References

- 1. Magic™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. revvity.com [revvity.com]

- 3. innoprot.com [innoprot.com]

- 4. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

Application Notes: Mcp-neca as a Tool for Studying A2B Adenosine Receptors

Introduction

5'-N-Ethylcarboxamidoadenosine (NECA), often referred to as Mcp-neca, is a potent synthetic analog of adenosine. It functions as a high-affinity, non-selective agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2] The A2B adenosine receptor (A2BAR) is a G protein-coupled receptor (GPCR) that is typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] However, it can also couple to Gq proteins, initiating phospholipase C (PLC) signaling and subsequent downstream effects.[2]

Due to its low affinity for adenosine, the A2B receptor is often considered a sensor of high adenosine concentrations, which typically occur under conditions of cellular stress, inflammation, or hypoxia. This compound serves as an invaluable pharmacological tool for researchers to investigate the physiological and pathophysiological roles of A2B receptor activation in various cellular contexts, despite its lack of selectivity. Its utility lies in its ability to potently activate A2B receptors, allowing for the characterization of downstream signaling pathways and cellular responses.[2]

Data Presentation

The following tables summarize the quantitative binding affinities and functional potencies of this compound (NECA) for human adenosine receptor subtypes, providing a basis for designing experiments and interpreting results.

Table 1: Binding Affinity of this compound (NECA) at Human Adenosine Receptors

| Receptor Subtype | K_i_ (nM) | Reference(s) |

| A1 | 14 | |

| A2A | 20 | |

| A2B | 330 | |

| A3 | 6.2 | |

| K_i_ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity. |

Table 2: Functional Potency of this compound (NECA) at Human A2B Adenosine Receptors

| Assay | Cell Type | EC_50_ | Reference(s) |

| cAMP Accumulation | HEK293 (endogenous) | 1.7 µM | [2] |

| cAMP Accumulation | CHO (recombinant) | 2.5 nM - 2.4 µM | [2] |

| ERK1/2 Phosphorylation | CHO (recombinant) | 19.4 nM | [2] |

| p38 MAPK Phosphorylation | CHO (recombinant) | 18.5 nM | [2] |

| IL-6 Expression | Bronchial Smooth Muscle Cells | 1.3 µM | [3] |

| MCP-1 Expression | Bronchial Smooth Muscle Cells | 0.2 µM | [3] |

| EC_50_ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Note the variability in EC_50_ values, which can be influenced by receptor expression levels and the specific signaling pathway being measured.[2] |

Signaling Pathways & Visualizations

Activation of the A2B adenosine receptor by this compound can trigger multiple downstream signaling cascades. The primary pathway involves Gs-protein activation, while alternative pathways include Gq-protein and MAPK/ERK activation.

Caption: A2BAR Gs-cAMP Signaling Pathway.

References

Application Notes and Protocols for Mcp-neca in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction:

These application notes provide a comprehensive overview of the use of Mcp-neca, a potent and selective antagonist of the A2B adenosine receptor (A2B AR), in cancer cell line studies. The A2B AR is increasingly recognized for its role in promoting cancer progression, including cell proliferation, migration, and immune evasion. Consequently, antagonists like this compound represent a promising avenue for novel cancer therapeutics.